(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H22N4O6S and its molecular weight is 482.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has shown that compounds with pyrazole and thiophene moieties can be synthesized through various methods, leading to the development of complex molecules with potential applications in material science and medicinal chemistry. For instance, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates the ability to create compounds with both pyrazole and thiophene components, which are structurally similar to the compound of interest (Kariuki et al., 2022). This suggests a potential route for synthesizing similar compounds for various research applications.
Materials Science Applications
The introduction of nitrophenyl and pyrazoline derivatives into polymer matrices has been explored for creating materials with unique properties, such as photoinduced birefringence. This indicates the potential of such compounds in developing new materials for photonic applications. The study on "Photoinduced Birefringence in PMMA Polymer Doped with Photoisomerizable Pyrazoline Derivative" showcases how pyrazoline derivatives can be utilized in material sciences, especially in photonic applications (Szukalski et al., 2015).
Potential Therapeutic Applications
Though the request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that structurally related compounds have been evaluated for their biological activities, which could hint at the broader research utility of the compound . For example, compounds with pyrazoline and thiophene components have been investigated for their cytotoxic activities against various cancer cell lines, indicating potential research interest in therapeutic applications (Kamal et al., 2014).
Properties
IUPAC Name |
(E)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-31-19-10-14(11-20(32-2)22(19)33-3)4-9-21(28)24-23-17-12-34-13-18(17)25-26(23)15-5-7-16(8-6-15)27(29)30/h4-11H,12-13H2,1-3H3,(H,24,28)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEQFSDCKBUIMX-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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